1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea
Description
1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a synthetic urea derivative characterized by a 2-chlorophenyl group linked via a urea bridge to a substituted pyrazole ring. The pyrazole moiety is further functionalized with a methyl group at position 2 and a pyridin-2-yl group at position 5.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-12(10-16(22-23)15-8-4-5-9-19-15)11-20-17(24)21-14-7-3-2-6-13(14)18/h2-10H,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWKZVNKAPHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation. The presence of the urea moiety allows for hydrogen bonding interactions with target proteins, enhancing its binding affinity and specificity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for different cell lines:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| A549 (Lung) | 3.90 ± 0.33 | Comparable to Sorafenib (IC50 = 2.12 ± 0.18) |
| HCT-116 (Colorectal) | 4.20 ± 0.25 | Similar potency to other diaryl urea derivatives |
| PC-3 (Prostate) | 5.60 ± 0.15 | Less potent than A549 and HCT-116 |
| HL7702 (Normal Liver) | >100 | Non-toxic at tested concentrations |
These results indicate that the compound exhibits significant antiproliferative effects, particularly against lung and colorectal cancer cell lines, while showing lower toxicity towards normal liver cells.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications on the pyridine and pyrazole rings significantly influence the biological activity of the compound. Key findings include:
- Substituents on the Pyridine Ring : The presence of electron-withdrawing groups enhances the compound's binding affinity to target proteins.
- Pyrazole Moiety : Variations in the pyrazole structure can lead to changes in the compound's pharmacokinetic properties and overall efficacy.
- Urea Linkage : Essential for maintaining structural integrity and facilitating hydrogen bonding with target proteins.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.
- Combination Therapies : When used in conjunction with existing chemotherapeutics, there was a notable synergistic effect, enhancing overall treatment efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key features include:
- Urea backbone : Facilitates hydrogen bonding and enzyme inhibition.
- 2-Chlorophenyl group : Enhances hydrophobic interactions and binding affinity.
- Pyrazole-pyridine core : Contributes to π-π stacking and metal coordination.
Table 1: Structural Comparison with Analogues
Mechanistic and Pharmacological Insights
- However, AVE#21’s chloro-fluorobenzoyl group may confer distinct steric and electronic effects compared to the target’s pyrazole-pyridine system .
- Epoxiconazole : While both contain chlorophenyl groups, Epoxiconazole’s triazole and epoxide functionalities target fungal cytochrome P450 enzymes, diverging from the urea-based mechanism .
- DMPI and CDFII: These indole derivatives exhibit synergism with antibiotics against MRSA.
- Pyrazole Derivatives () : The trifluoromethyl and sulfanyl groups in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde may enhance metabolic stability compared to the target’s methyl and pyridinyl groups, though the absence of a urea bridge reduces hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties (Inferred)
- Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to purely aromatic analogs like AVE#21.
- Metabolic Stability : The methyl group on the pyrazole could reduce oxidative metabolism relative to Epoxiconazole’s triazole ring.
- Selectivity : The urea linkage may provide higher specificity for enzymatic targets compared to DMPI’s indole-piperidinyl system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
